Lactucaxanthin

Description

Structure

3D Structure

Properties

CAS No. |

78306-12-4 |

|---|---|

Molecular Formula |

C40H56O2 |

Molecular Weight |

568.9 g/mol |

IUPAC Name |

(1R,4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,35-38,41-42H,27-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-,37-,38-/m0/s1 |

InChI Key |

BIPAHAFBQLWRMC-SUOWZELTSA-N |

SMILES |

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C)(C)C)O |

Isomeric SMILES |

CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@@H]2C(C[C@H](C=C2C)O)(C)C)\C)\C)/C)/C)(C)C)O |

Canonical SMILES |

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C)(C)C)O |

Other CAS No. |

78306-12-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lactucaxanthin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactucaxanthin is a xanthophyll carotenoid found in select plant species, most notably lettuce (Lactuca sativa), from which it derives its name.[1] As a member of the carotenoid family, it possesses a characteristic polyene chain responsible for its light-absorbing properties and antioxidant potential. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside an exploration of its biosynthetic pathway and its influence on key cellular signaling cascades. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential therapeutic applications of this compound.

Chemical Structure and Identification

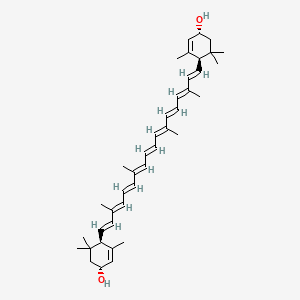

This compound is classified as a tunaxanthin, which is a subclass of xanthophylls. Its chemical structure is defined as an ε,ε-carotene-3,3′-diol.[2] The stereochemistry of naturally occurring this compound has been determined as (3R,6R,3′R,6′R)-ε,ε-carotene-3,3′-diol.

IUPAC Name: (1R,4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-ol.[2]

Molecular Formula: C₄₀H₅₆O₂.[2]

Canonical SMILES: CC1=C--INVALID-LINK--O)(C)C)\C)\C)/C)/C)(C)C">C@@HO[2]

InChI Key: BIPAHAFBQLWRMC-SUOWZELTSA-N[2]

The structure of this compound is characterized by a long conjugated polyene backbone, which is responsible for its color and antioxidant properties. This central chain is terminated at both ends by ε-rings, each containing a hydroxyl group at the C3 position.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in Table 1. As with many carotenoids, this compound is a lipophilic molecule with poor solubility in water.

| Property | Value | Source |

| Molecular Weight | 568.886 g/mol | [3] |

| Monoisotopic Mass | 568.428031043 Da | [3] |

| Physical Description | Not explicitly stated, but expected to be a colored solid | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Water Solubility | Predicted: 0.00081 g/L (practically insoluble) | [4] |

| logP (Octanol-Water Partition Coefficient) | Predicted: 8.31 - 8.75 | [4] |

| pKa (Strongest Acidic) | Predicted: 18.22 | [4] |

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of this compound.

UV-Visible Spectroscopy

This compound exhibits a characteristic UV-Vis absorption spectrum due to its extended conjugated polyene system. The absorption maxima (λmax) are crucial for its detection and quantification.

| Solvent | λmax (nm) | Source |

| Not specified | 439 | [5] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation. The tandem mass spectrum (MS/MS) of the protonated molecule [M+H]⁺ reveals characteristic fragmentation.

| Ion | m/z | Description | Source | |---|---|---| | [M+H-H₂O]⁺ | 551.43 | Loss of one water molecule |[6] | | [M+H-2H₂O]⁺ | 533.41 | Loss of two water molecules |[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biosynthesis

This compound is synthesized in plants via the carotenoid biosynthetic pathway. This pathway originates from the isoprenoid pathway, which produces the C5 building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The synthesis of this compound diverges from the main pathway at the level of lycopene cyclization.

In lettuce, a specific ε-ε branch of the carotenoid pathway is responsible for this compound formation. This branch is activated by the enzyme lycopene ε-cyclase (LCYE) in the absence of a functional lycopene β-cyclase (LCYB).[1] This leads to the formation of ε-carotene, which is subsequently hydroxylated at the 3 and 3' positions to yield this compound.

Biological Activities and Signaling Pathways

This compound has been investigated for several biological activities, with a primary focus on its potential anti-diabetic effects.

Inhibition of α-Amylase and α-Glucosidase

In vitro and in vivo studies have demonstrated that this compound can inhibit the activity of α-amylase and α-glucosidase.[7] These enzymes are responsible for the breakdown of complex carbohydrates into glucose in the digestive tract. By inhibiting these enzymes, this compound can slow down the absorption of glucose, thereby reducing postprandial hyperglycemia. This mechanism of action is a key therapeutic strategy in the management of type 2 diabetes.

Modulation of Cellular Signaling in Diabetic Complications

Recent research has indicated that this compound may play a role in mitigating diabetic complications by modulating key cellular signaling pathways involved in oxidative stress, endoplasmic reticulum (ER) stress, and inflammation. In a model of diabetic retinopathy, this compound was shown to:

-

Reduce Oxidative Stress: By augmenting the expression of antioxidant enzymes.

-

Suppress ER Stress: By downregulating the expression of ER stress markers such as ATF4, ATF6, and XBP1.

-

Inhibit Inflammation: By suppressing the expression of pro-inflammatory cytokines (TNF-α, IL-6) and adhesion molecules (ICAM-1) through the inhibition of the NF-κB signaling pathway.

-

Ameliorate Angiogenesis: By reducing the levels of Vascular Endothelial Growth Factor A (VEGF-A).

The following diagram illustrates the proposed mechanism of action of this compound in mitigating diabetic retinopathy by interfering with these interconnected signaling pathways.

Experimental Protocols

Extraction and Isolation of this compound from Lactuca sativa

The following is a representative protocol for the extraction and isolation of this compound from lettuce, based on common methods for carotenoid purification.

Materials:

-

Fresh lettuce leaves (Lactuca sativa)

-

Acetone

-

Petroleum ether

-

Dichloromethane

-

Methanol

-

Potassium hydroxide (KOH)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

C18 reverse-phase HPLC column (preparative or semi-preparative)

-

HPLC-grade solvents (acetonitrile, methanol, dichloromethane)

Procedure:

-

Homogenization and Extraction:

-

Fresh lettuce leaves are washed, pat-dried, and homogenized in a blender with cold acetone.

-

The homogenate is filtered under vacuum, and the residue is re-extracted with acetone until the filtrate is colorless.

-

The combined acetone extracts are partitioned with petroleum ether in a separatory funnel. Water is added to facilitate phase separation.

-

The upper petroleum ether layer, containing the pigments, is collected. The aqueous layer is re-extracted with petroleum ether.

-

The combined petroleum ether extracts are washed with a saturated NaCl solution to remove residual acetone and then dried over anhydrous sodium sulfate.

-

-

Saponification (Optional):

-

To remove chlorophylls and lipids, the dried petroleum ether extract can be saponified.

-

The solvent is evaporated under reduced pressure, and the residue is redissolved in a minimal amount of diethyl ether.

-

An equal volume of 10% methanolic KOH is added, and the mixture is stirred in the dark under a nitrogen atmosphere for 2-4 hours at room temperature.

-

After saponification, the carotenoids are extracted with petroleum ether. The extract is washed with water until neutral and dried over anhydrous sodium sulfate.

-

-

Chromatographic Purification:

-

Column Chromatography:

-

The crude extract is concentrated and loaded onto a silica gel column equilibrated with petroleum ether.

-

The column is eluted with a gradient of increasing polarity, starting with petroleum ether and gradually adding diethyl ether or acetone.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy. Fractions containing this compound are pooled.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The partially purified this compound fraction is further purified by preparative or semi-preparative reverse-phase HPLC on a C18 column.

-

A suitable mobile phase, such as a gradient of acetonitrile:methanol:dichloromethane, is used for elution.

-

The elution is monitored using a photodiode array (PDA) detector at the λmax of this compound (around 439 nm).

-

The peak corresponding to this compound is collected, and the solvent is evaporated under reduced pressure.

-

-

Workflow Diagram:

Characterization Methods

-

Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC with a PDA detector. A single, symmetrical peak at the expected retention time and with the characteristic UV-Vis spectrum is indicative of high purity.

-

Structural Confirmation: The identity of the isolated compound should be confirmed by mass spectrometry (to determine the molecular weight and fragmentation pattern) and, if sufficient material is available, by ¹H and ¹³C NMR spectroscopy for complete structural elucidation.

Conclusion and Future Directions

This compound is a naturally occurring xanthophyll with a well-defined chemical structure and interesting biological activities. Its potential as an inhibitor of carbohydrate-digesting enzymes and its ability to modulate signaling pathways associated with diabetic complications make it a promising candidate for further investigation in the context of metabolic diseases and their secondary effects.

Future research should focus on several key areas:

-

Comprehensive Physicochemical Characterization: Experimental determination of properties such as melting point, solubility in various solvents, and detailed spectral data (¹H and ¹³C NMR) is needed to create a complete chemical profile.

-

Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its therapeutic potential.

-

Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways affected by this compound will provide a more detailed understanding of its biological effects.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in humans for the management of diabetes and its complications.

This technical guide provides a solid foundation for researchers to build upon as they explore the scientific and therapeutic potential of this intriguing natural product.

References

- 1. scielo.br [scielo.br]

- 2. Carotene Purification from Carrots using Shimadzu Preparative HPLC with Liquid Handler LH-40 : Shimadzu (Asia Pacific) [shimadzu.com.sg]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to ε,ε-Carotene-3,3′-diol (Lutein)

This technical guide provides a comprehensive overview of ε,ε-carotene-3,3′-diol, a prominent member of the xanthophyll class of carotenoids. This document is intended for researchers, scientists, and professionals in the fields of drug development, nutraceuticals, and biochemistry who are interested in the chemical properties, analysis, and biological significance of this compound.

Chemical Identity: IUPAC Name and Synonyms

The compound ε,ε-carotene-3,3′-diol is a tetraterpenoid and a derivative of α-carotene. Due to the presence of multiple chiral centers, it can exist in various stereoisomeric forms. The most common and biologically important isomer is often referred to by the trivial name Lutein.

The systematic IUPAC name for the most common naturally occurring stereoisomer of ε,ε-carotene-3,3′-diol is (1R,4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-3,5,5-trimethylcyclohex-2-en-1-ol .[1] A more condensed, but still systematic, name is (3R,3'R,6'R)-β,ε-carotene-3,3'-diol .[2]

This compound is widely known by a variety of synonyms, reflecting its broad distribution in nature and extensive history of study. These include:

-

Xanthophyll[2]

-

Vegetable lutein[2]

-

all-trans-Lutein[2]

-

Bo-Xan[2]

-

(3R,3'R)-dihydroxy-alpha-carotene[2]

It is important for researchers to be aware of these different names when searching for literature and data related to this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of ε,ε-carotene-3,3′-diol is presented in the table below. This data is crucial for its identification, purification, and quantification.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₀H₅₆O₂ | [2] |

| Molecular Weight | 568.87 g/mol | [2] |

| Appearance | Red powder or solid | [6] |

| Melting Point | 166-168 °C | [6] |

| UV-Vis (λmax) | In Methanol: 420, 443, 471 nmIn Acetone: 420, 443, 471 nm | [6] |

| Infrared (IR) νmax | 3426 cm⁻¹ (O-H), 2920 cm⁻¹ (C-H), 1635 cm⁻¹ (C=C) | [6] |

| Mass Spectrometry | EIMS (70 eV) m/z 568.4 [M]⁺ | [6] |

| ¹H NMR (500 MHz, acetone-d₆) | Key signals include those in the olefinic region (δ 6.0-7.0 ppm) and methyl singlets. | [6] |

| ¹³C NMR (125 MHz, acetone-d₆) | Shows characteristic peaks for the polyene chain and the cyclohexene rings. | [6] |

Experimental Protocols

The extraction and analysis of ε,ε-carotene-3,3′-diol from natural sources, such as green leafy vegetables, are critical for research and commercial applications. The following provides a detailed methodology based on established protocols.[4][5]

Extraction of Lipophilic Compounds

-

Sample Preparation: Fresh plant material (e.g., goat's beard foliage) is lyophilized and ground into a fine powder.

-

Extraction: The powdered sample is extracted with a solvent mixture, typically acetone or ethanol, often with the addition of an antioxidant like BHT to prevent degradation. The extraction is usually performed by sonication or shaking at a controlled temperature in the dark to minimize isomerization and oxidation.

-

Saponification (Optional): To hydrolyze chlorophylls and esters, the crude extract can be saponified using methanolic potassium hydroxide. This step simplifies the subsequent chromatographic analysis.

-

Solvent Partitioning: The saponified extract is partitioned with a non-polar solvent such as diethyl ether or hexane to separate the carotenoids from water-soluble compounds.

-

Drying and Concentration: The organic phase containing the carotenoids is washed with water to remove residual alkali, dried over anhydrous sodium sulfate, and evaporated to dryness under a stream of nitrogen.

Identification and Quantification by LC-PDA-MS

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS) is used.

-

Column: A C30 reversed-phase column is often preferred for the separation of carotenoid isomers.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water.

-

Detection:

-

PDA Detection: The PDA detector is set to monitor the characteristic absorption maxima of carotenoids, typically between 400 and 500 nm. Identification is based on the retention time and the UV-Vis spectrum compared to an authentic standard.

-

MS Detection: Mass spectrometry, often with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), is used to confirm the molecular weight and fragmentation pattern of the compound, providing unambiguous identification.

-

-

Quantification: The concentration of ε,ε-carotene-3,3′-diol is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from a certified reference standard.

Biological Roles and Significance

ε,ε-Carotene-3,3′-diol and its isomers, particularly lutein, are not synthesized by animals and must be obtained from the diet.[3] They are abundant in green leafy vegetables, certain fruits, and egg yolks.[4] These compounds exhibit a range of biological activities that are of significant interest to the pharmaceutical and nutraceutical industries.

-

Antioxidant Activity: The long conjugated polyene chain of ε,ε-carotene-3,3′-diol is an excellent scavenger of reactive oxygen species, protecting cells from oxidative damage.[4]

-

Anti-inflammatory Effects: Studies have shown that these carotenoids can modulate inflammatory pathways in the body.[4]

-

Vision Health: Lutein and its isomer zeaxanthin are the primary carotenoids found in the macula of the human eye, where they are believed to protect against age-related macular degeneration (AMD) by filtering blue light and quenching photo-induced reactive oxygen species.

-

Neuroprotection: Emerging research suggests that dietary intake of these carotenoids may have neuroprotective effects.[4]

-

Provitamin A Activity: While less efficient than β-carotene, α-carotene derivatives like ε,ε-carotene-3,3′-diol can be converted to vitamin A in the body.

Diagrams and Workflows

Experimental Workflow for Extraction and Analysis

The following diagram illustrates the general workflow for the extraction and analysis of ε,ε-carotene-3,3′-diol from a plant matrix.

This comprehensive guide provides foundational knowledge for researchers working with ε,ε-carotene-3,3′-diol. Further investigation into its specific biological mechanisms and potential therapeutic applications is an active area of research.

References

The Lactucaxanthin Biosynthesis Pathway in Lactuca sativa: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lactucaxanthin, a dihydroxy-ε,ε-carotene, is a xanthophyll unique to a few plant species, including lettuce (Lactuca sativa). As a derivative of the carotenoid biosynthesis pathway, it holds potential for investigation into its bioactive properties, relevant to drug development and human health. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Lactuca sativa. It details the enzymatic steps, key genes, and regulatory aspects. Furthermore, this document presents quantitative data on this compound abundance, detailed experimental protocols for its analysis, and visual diagrams of the metabolic and experimental workflows to facilitate further research in this area.

Introduction

Carotenoids are a diverse group of isoprenoid pigments synthesized by plants and some microorganisms. They play crucial roles in photosynthesis, photoprotection, and as precursors to plant hormones. In the human diet, carotenoids are important as antioxidants and provitamin A. Lactuca sativa (lettuce) is a globally significant leafy vegetable that, in addition to common carotenoids like lutein and β-carotene, synthesizes the unique xanthophyll, this compound (ε,ε-carotene-3,3'-diol).[1] The presence of two ε-rings distinguishes this compound from more common carotenoids and suggests a unique biosynthetic route. Understanding this pathway is critical for researchers aiming to explore its regulation, potential for biofortification, and pharmacological applications.

The this compound Biosynthesis Pathway

The biosynthesis of this compound originates from the general carotenoid pathway, which begins with the formation of geranylgeranyl pyrophosphate (GGPP) from the methylerythritol 4-phosphate (MEP) pathway in plastids.

Core Carotenoid Pathway

The initial steps leading to the precursor of all cyclic carotenoids, lycopene, are conserved among higher plants:

-

Phytoene Synthesis: Two molecules of GGPP are condensed to form 15-cis-phytoene. This reaction is catalyzed by phytoene synthase (PSY) , a rate-limiting enzyme in the carotenoid pathway.

-

Desaturation and Isomerization: A series of desaturation and isomerization reactions convert 15-cis-phytoene into all-trans-lycopene. This involves the enzymes phytoene desaturase (PDS) , ζ-carotene desaturase (ZDS) , ζ-carotene isomerase (Z-ISO) , and carotenoid isomerase (CRTISO) .

The ε-ε Branch: The Path to this compound

The cyclization of lycopene is the crucial branch point that determines the type of carotenoids produced. In lettuce, a unique ε-ε branch leads to the formation of this compound.

-

First ε-Cyclization: The enzyme lycopene ε-cyclase (LCY-ε) catalyzes the formation of an ε-ring at one end of the lycopene molecule, producing δ-carotene (ε,ψ-carotene).[2]

-

Second ε-Cyclization: LCY-ε acts on the other end of δ-carotene to introduce a second ε-ring, forming ε,ε-carotene. The inability of LCY-ε in most plants to perform this second cyclization makes this compound rare.[2]

-

Hydroxylation: The final step is the hydroxylation of both ε-rings at the 3 and 3' positions to form this compound. This reaction is catalyzed by ε-ring hydroxylases . While the specific enzymes acting on ε,ε-carotene in lettuce have not been definitively characterized, it is proposed that members of the cytochrome P450 family, specifically the CYP97A and CYP97C subfamilies, are responsible for this step, given their known role in hydroxylating ε-rings in the biosynthesis of lutein (a β,ε-carotenoid).[3][4] Specifically, CYP97C1 is a known ε-ring hydroxylase, and CYP97A3 also contributes to ε-ring hydroxylation.[3][4]

Key Genes in this compound Biosynthesis

The following table summarizes the key genes and their corresponding enzymes in the this compound biosynthesis pathway.

| Enzyme | Gene (in Arabidopsis for reference) | Function |

| Phytoene Synthase | PSY | Condensation of two GGPP molecules to form phytoene. |

| Phytoene Desaturase | PDS | Desaturation of phytoene. |

| ζ-Carotene Desaturase | ZDS | Desaturation of ζ-carotene. |

| Carotenoid Isomerase | CRTISO | Isomerization of cis-carotenoids to all-trans-lycopene. |

| Lycopene ε-Cyclase | LCYE (LUT2) | Cyclization of lycopene to form ε-rings. |

| ε-Ring Hydroxylase | CYP97C1 (LUT1), CYP97A3 (LUT5) | Hydroxylation of ε-rings to form hydroxyl groups. |

Quantitative Data

The concentration of this compound can vary significantly among different lettuce cultivars and is influenced by environmental conditions. The following table summarizes reported quantitative data for this compound and related carotenoids in Lactuca sativa.

| Lettuce Cultivar/Type | This compound (mg/100g FW) | Lutein (mg/100g FW) | β-Carotene (mg/100g FW) | Reference |

| Romaine | 0.59 - 0.63 | - | - | [5] |

| Red Oak Leaf | - | - | - | [6] |

| General (average) | 13% of total carotenoids | 20% of total | 50% of total | [6] |

FW: Fresh Weight. Note: Data availability for this compound is limited compared to major carotenoids.

Experimental Protocols

Carotenoid Extraction from Lettuce Leaves

This protocol is a standard method for extracting carotenoids from plant tissues and can be adapted for lettuce.

Materials:

-

Lettuce leaves

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone (100%) containing 0.1% (w/v) butylated hydroxytoluene (BHT)

-

Petroleum ether or a hexane:acetone (1:1, v/v) mixture

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

Harvest fresh lettuce leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known amount of the powdered tissue (e.g., 1 g) to a centrifuge tube.

-

Add 10 mL of cold acetone (with BHT) and vortex vigorously for 1-2 minutes.

-

Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction of the pellet with another 10 mL of acetone until the pellet is colorless.

-

Pool all the supernatants.

-

Add an equal volume of petroleum ether (or hexane:acetone mixture) and 0.5 volumes of saturated NaCl solution to the pooled supernatant in a separatory funnel.

-

Mix gently and allow the phases to separate. The upper organic phase contains the carotenoids.

-

Wash the organic phase twice with distilled water to remove residual acetone.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

Resuspend the dried carotenoid extract in a known volume of a suitable solvent (e.g., MTBE/methanol 1:1, v/v) for HPLC analysis.

HPLC-DAD-APCI-MS/MS Analysis of this compound

This method allows for the separation, identification, and quantification of this compound and other carotenoids.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and an Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometer (MS/MS).

-

C30 reverse-phase column (e.g., 250 x 4.6 mm, 3 µm).

Mobile Phase and Gradient:

-

Mobile Phase A: Methanol/Water (95:5, v/v) with 0.1% ammonium acetate.

-

Mobile Phase B: Methyl-tert-butyl ether (MTBE).

-

Gradient Program:

-

0-15 min: 20% to 80% B

-

15-20 min: 80% B

-

20-21 min: 80% to 20% B

-

21-30 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

Detection:

-

DAD: Monitor at 450 nm for carotenoids. Acquire spectra from 250-600 nm for peak identification.

-

APCI-MS/MS:

-

Ionization Mode: Positive

-

Scan Range: m/z 150-1200

-

For MS/MS, select the parent ion of this compound (m/z 568.4) and fragment it to obtain characteristic daughter ions.

-

Quantification:

-

Create a standard curve using an isolated and purified this compound standard of known concentration. If a commercial standard is unavailable, it must be purified from a lettuce extract and its concentration determined spectrophotometrically using its specific extinction coefficient.

Gene Expression Analysis by RT-qPCR

This protocol provides a framework for analyzing the expression of key genes in the this compound biosynthesis pathway.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from lettuce leaf tissue using a commercial plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

2. Primer Design and Validation:

-

Design primers for target genes (LCYE, CYP97C1, CYP97A3) and suitable reference genes for lettuce (e.g., ACTIN, UBIQUITIN).[7] Primers should be 18-24 bp long, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

-

Validate primer efficiency by performing a standard curve analysis with a dilution series of pooled cDNA. The efficiency should be between 90% and 110%.

3. RT-qPCR Reaction:

-

Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Perform the RT-qPCR in a real-time PCR cycler with a typical program:

-

Initial denaturation: 95°C for 5 min.

-

40 cycles of:

-

Denaturation: 95°C for 15 s.

-

Annealing/Extension: 60°C for 30 s.

-

-

Melting curve analysis to verify the specificity of the amplicon.

-

4. Data Analysis:

-

Calculate the relative expression of target genes using the 2-ΔΔCt method, normalizing to the geometric mean of the expression of the validated reference genes.

Visualizations

This compound Biosynthesis Pathway

Caption: The this compound biosynthesis pathway in Lactuca sativa.

Experimental Workflow for this compound Analysis

References

- 1. mdpi.com [mdpi.com]

- 2. Functional analysis of the beta and epsilon lycopene cyclase enzymes of Arabidopsis reveals a mechanism for control of cyclic carotenoid formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Defining the primary route for lutein synthesis in plants: The role of Arabidopsis carotenoid β-ring hydroxylase CYP97A3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemicals, Nutrition, Metabolism, Bioavailability, and Health Benefits in Lettuce—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selection of reference genes for diurnal and developmental time-course real-time PCR expression analyses in lettuce - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ε-ε Cyclization in Carotenoid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The cyclization of lycopene is a pivotal bifurcation point in the carotenoid biosynthesis pathway, dictating the flux towards different classes of essential pigments. This process is catalyzed by two related enzymes, lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE). While the formation of β-rings and mixed β,ε-rings is widespread, the synthesis of carotenoids bearing two ε-rings (ε,ε-carotenoids) is a rare and highly specialized event. This technical guide provides a comprehensive overview of the ε-ε cyclization reaction, focusing on the enzymatic machinery, reaction mechanism, regulation, and the methods used for its characterization. We delve into the unique properties of LCYE variants that possess bi-cyclase activity, present quantitative data on product formation, and provide detailed experimental protocols for the functional analysis of these critical enzymes.

Introduction: The Lycopene Cyclization Branch Point

Carotenoids are a diverse class of tetraterpene pigments indispensable for life in photosynthetic organisms and crucial for human health.[1] Their functions range from light harvesting and photoprotection in plants to serving as precursors for vitamin A and antioxidants in animals.[1][2][3][4][5] The structural diversity of carotenoids is largely generated at the cyclization step of their common linear precursor, lycopene (ψ,ψ-carotene).[2][6]

This cyclization is a critical branch point where the linear hydrocarbon backbone is folded and converted into cyclic end groups, primarily β- and ε-rings.[2][7] The enzymes responsible, lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE), compete for lycopene to direct biosynthesis into two major branches:[8][9]

-

The β,β-Branch: Catalyzed by LCYB, which typically adds a β-ring to both ends of lycopene to form β-carotene.[2][6]

-

The β,ε-Branch: A concerted action of LCYE and LCYB produces α-carotene, which has one ε-ring and one β-ring.[2][10] This branch leads to the synthesis of lutein, the most abundant carotenoid in photosynthetic tissues.[9][11]

While carotenoids with two β-rings or one β- and one ε-ring are common, those with two ε-rings are rare in nature.[2][6] The formation of these ε,ε-carotenoids, such as ε,ε-carotene and its hydroxylated derivative lactucaxanthin, is dependent on a specialized lycopene ε-cyclase with the rare ability to catalyze the reaction at both ends of the lycopene molecule.[12] This guide focuses specifically on this unique ε-ε cyclization pathway.

References

- 1. Carotenoids as natural functional pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional analysis of the beta and epsilon lycopene cyclase enzymes of Arabidopsis reveals a mechanism for control of cyclic carotenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. Photosynthesis without β-carotene | eLife [elifesciences.org]

- 6. aocs.org [aocs.org]

- 7. researchgate.net [researchgate.net]

- 8. Expression Regulatory Mechanisms of the Key Structural Genes in the Carotenoid Biosynthesis Pathway Under Salt Stress of Lycium barbarum [mdpi.com]

- 9. Carotenoid metabolism and regulation in horticultural crops - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Biochemical and Immunological implications of Lutein and Zeaxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

The Occurrence of Lactucaxanthin in Various Lettuce Cultivars: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence of lactucaxanthin, a unique ε,ε-carotenoid, across different cultivars of lettuce (Lactuca sativa). This document summarizes quantitative data, details experimental protocols for analysis, and illustrates the biosynthetic pathway of this noteworthy phytochemical. This compound is of increasing interest due to its potential health benefits, including anti-diabetic properties.[1][2]

Quantitative Occurrence of this compound

This compound is a significant xanthophyll in lettuce, contributing to its overall carotenoid profile.[3] Its concentration, however, varies considerably among different lettuce types and cultivars. The following table summarizes the available quantitative data on this compound content in various lettuce cultivars.

| Lettuce Type | Cultivar/Variety | This compound Content (µg/g Fresh Weight) | This compound Content (mg/100g Fresh Weight) | Notes |

| Romaine | Several Cultivars | 5.9 - 6.3 | 0.59 - 0.63 | Range reported across multiple romaine cultivars.[4][5][6] |

| Romaine | Not Specified | - | - | Total carotenoid content of 70.86 µg/g FW, which includes this compound.[7] |

| Romaine | Mini Romaine | - | - | Reported to have the highest content of carotenoids among the studied regular and baby-sized types.[5] |

| Red Leaf | 'Super Caesar Red' | 19.05 ± 0.67 | 1.91 ± 0.07 | - |

| Butterhead | Boston | 11.8 | 1.18 | [2] |

| Loose Leaf | Curly Lettuce | 8.2 | 0.82 | [2] |

| Loose Leaf | Freelice | 6.9 | 0.69 | [2] |

| Loose Leaf | French | 11.9 | 1.19 | [2] |

| General | Not Specified | - | - | This compound accounts for approximately 13% of the total carotenoids in lettuce.[3] |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in lettuce involves several critical steps, from extraction to chromatographic analysis. The following is a synthesized protocol based on established methodologies for carotenoid analysis in plant tissues.[8][9][10][11][12]

Sample Preparation

Fresh lettuce leaves should be washed, pat-dried, and immediately frozen in liquid nitrogen to halt enzymatic degradation. The frozen tissue is then lyophilized (freeze-dried) and ground into a fine powder. All steps should be performed under subdued light to prevent photo-oxidation of carotenoids.

Extraction

A microscale extraction method is often employed for its efficiency and reduced solvent consumption.[8][9]

-

Weigh approximately 0.1 g of the lyophilized lettuce powder into a 2 mL microcentrifuge tube.

-

Add 1 mL of acetone and homogenize the sample using a micro-homogenizer for 30-60 seconds.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 5 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction process with the pellet two to three more times with fresh acetone until the pellet is colorless.

-

Pool the acetone extracts.

Saponification (Optional but Recommended)

Saponification is performed to remove interfering lipids and chlorophylls.

-

To the pooled acetone extract, add an equal volume of 10% (w/v) methanolic potassium hydroxide.

-

Incubate the mixture in the dark at room temperature for at least 4 hours or overnight.

-

After saponification, transfer the mixture to a separatory funnel.

-

Add an equal volume of diethyl ether or petroleum ether and an equal volume of distilled water.

-

Shake gently to partition the carotenoids into the ether layer.

-

Collect the upper ether layer and wash it several times with distilled water to remove residual alkali.

-

Dry the ether extract over anhydrous sodium sulfate.

HPLC-DAD Analysis

High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-DAD) is the method of choice for separating and quantifying carotenoids.

-

Sample Preparation for Injection: Evaporate the dried ether extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent, such as a mixture of methyl tert-butyl ether (MTBE) and methanol. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A C30 reversed-phase column is highly recommended for optimal separation of carotenoid isomers.

-

Mobile Phase: A gradient elution system is typically used, often involving a mixture of methanol, MTBE, and water.

-

Detection: The photodiode array detector should be set to scan a range of wavelengths (e.g., 250-600 nm) to identify carotenoids by their characteristic absorption spectra. This compound typically shows absorption maxima around 420, 445, and 475 nm.

-

Quantification: this compound is quantified by comparing the peak area of the sample to a calibration curve prepared from an authentic this compound standard. If a standard is not available, quantification can be estimated using the extinction coefficient of a structurally similar carotenoid like lutein.

-

The following diagram illustrates a general workflow for the extraction and analysis of this compound from lettuce.

Biosynthesis of this compound in Lettuce

This compound is synthesized via the carotenoid biosynthetic pathway, which originates from the methylerythritol 4-phosphate (MEP) pathway in plastids. The formation of this compound represents a specific branch of this pathway. The key precursor, lycopene, can be cyclized by different enzymes. In the case of this compound, lycopene undergoes a di-epsilon-cyclization, a reaction catalyzed by lycopene epsilon-cyclase. This is followed by hydroxylation at the 3 and 3' positions of the epsilon-rings.

The following diagram illustrates the key steps in the biosynthesis of this compound in lettuce.

References

- 1. This compound - a potential anti-diabetic carotenoid from lettuce (Lactuca sativa) inhibits α-amylase and α-glucosidase activity in vitro and in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemicals, Nutrition, Metabolism, Bioavailability, and Health Benefits in Lettuce—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. nutrivore.com [nutrivore.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. experts.illinois.edu [experts.illinois.edu]

- 11. Reversed phase HPLC analysis of alpha- and beta-carotene from selected raw and cooked vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

Whitepaper: Discovery and Characterization of Lactucaxanthin in Aruncus dioicus

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aruncus dioicus, commonly known as goat's beard, is a perennial plant traditionally used for its medicinal properties. Recent research has identified Aruncus dioicus var. kamtschaticus as a novel and potent source of lactucaxanthin, a rare ε,ε-carotene-3,3′-diol with significant antioxidant potential.[1][2][3] This discovery opens new avenues for the utilization of A. dioicus in the development of nutraceuticals and functional foods. This document provides a comprehensive technical overview of the key findings, including quantitative data on the lipophilic metabolite profile of A. dioicus, detailed experimental protocols for its analysis, and relevant biochemical pathways.

Introduction

Carotenoids are a class of lipophilic pigments synthesized by plants, algae, and photosynthetic bacteria. They play crucial roles in photosynthesis and protection against oxidative damage.[2] While common carotenoids like β-carotene and lutein are well-studied, rarer forms such as this compound are of increasing interest due to their unique biological activities. This compound, previously identified in lettuce (Lactuca sativa), has now been discovered in significant quantities in the foliage of Aruncus dioicus var. kamtschaticus, a wild leafy vegetable from Ulleungdo Island, South Korea.[1][2][3] The concentration of this compound in A. dioicus was found to be substantially higher than in red lettuce, highlighting its potential as a superior source for this compound.[1][2][3]

Quantitative Analysis of Lipophilic Metabolites in Aruncus dioicus

The foliage of Aruncus dioicus var. kamtschaticus was analyzed for its content of various lipophilic metabolites. The results, summarized below, demonstrate a rich composition of carotenoids, α-tocopherol, phytosterols, and essential fatty acids.

Carotenoid and α-Tocopherol Content

The concentrations of five major carotenoids and α-tocopherol were quantified and compared with those in red lettuce. A. dioicus exhibited significantly higher levels of total carotenoids and α-tocopherol.[1][2][3]

| Compound | Aruncus dioicus (µg/g FW) | Red Lettuce (µg/g FW) |

| Violaxanthin | 55.92 ± 1.92 | 26.79 ± 0.83 |

| Neoxanthin | 30.21 ± 0.89 | Not Reported |

| This compound | 45.42 ± 0.80 | 19.05 ± 0.67 |

| Lutein | 101.36 ± 1.20 | 28.66 ± 0.62 |

| β-Carotene | 65.52 ± 3.02 | Not Reported |

| Total Carotenoids | 298.43 | Not Reported |

| α-Tocopherol | 49.17 ± 3.74 | 23.34 ± 2.52 |

| Table 1: Carotenoid and α-Tocopherol content in Aruncus dioicus vs. Red Lettuce.[1][2] |

Phytosterol Composition

Three primary phytosterols were identified and quantified in the foliage of A. dioicus.

| Compound | Concentration (µg/g FW) |

| Campesterol | 3.53 ± 0.20 |

| Stigmasterol | 65.30 ± 4.87 |

| β-Sitosterol | 89.54 ± 2.46 |

| Table 2: Phytosterol content in Aruncus dioicus.[1][2][3] |

Fatty Acid Profile

The analysis of fatty acids revealed a high proportion of α-linolenic acid, an essential omega-3 fatty acid.

| Fatty Acid | Percentage Composition (%) |

| α-Linolenic acid | 57.03 ± 0.47 |

| Palmitic acid | 19.35 ± 0.19 |

| Linoleic acid | 17.12 ± 0.50 |

| Table 3: Major fatty acids in Aruncus dioicus.[2] |

Experimental Protocols

The following section details the methodologies employed for the extraction, identification, and quantification of this compound and other lipophilic metabolites from Aruncus dioicus.

Extraction of Lipophilic Metabolites

This protocol outlines the procedure for the efficient extraction of carotenoids, α-tocopherol, phytosterols, and fatty acids.

Caption: Workflow for the extraction of lipophilic metabolites.

-

Homogenization: 2g of fresh foliage is homogenized in 25 mL of an extraction solvent mixture (acetone/ethanol/cyclohexane) containing 0.1% (w/v) butylated hydroxytoluene (BHT) to prevent oxidation.[2]

-

Sonication and Shaking: The mixture undergoes sonication for 10 minutes, followed by ultra-shaking for 2 minutes to ensure complete cell disruption.[2]

-

Filtration: The homogenate is vacuum-filtered to separate the solid residue from the liquid extract.

-

Re-extraction: The remaining pellet is re-extracted with 20 mL of the solvent to maximize the yield of lipophilic compounds.[2]

-

Final Extract: The filtrates from both extractions are combined to form the final lipophilic extract ready for analysis.

Carotenoid and α-Tocopherol Analysis

Identification and quantification were performed using Liquid Chromatography–Diode-Array Detection–Mass Spectrometry (LC-DAD-MS).

-

Instrumentation: A system equipped with a diode-array detector and a mass spectrometer is used.

-

Chromatographic Separation: The extract is injected into a suitable C18 column. A gradient elution program with solvents such as methanol, methyl tert-butyl ether, and water is employed to separate the individual carotenoids and α-tocopherol.

-

Detection and Identification:

-

DAD: The diode-array detector scans for characteristic absorption spectra of carotenoids (typically between 400-500 nm).

-

MS: Mass spectrometry provides mass-to-charge ratio (m/z) data, which, along with fragmentation patterns (MS/MS), confirms the molecular identity of each compound. For this compound, prominent peaks at m/z 551.43 ([M+H-H₂O]⁺) and 533.41 ([M+H-2H₂O]⁺) are characteristic.[2]

-

-

Quantification: External calibration curves with authentic standards are used to quantify the concentration of each identified compound.

Phytosterol and Fatty Acid Analysis

Gas Chromatography (GC) based methods were used for the analysis of phytosterols and fatty acids.

-

Sample Preparation (for Fatty Acids): The lipid extract is saponified and then esterified to produce fatty acid methyl esters (FAMEs) for GC analysis.

-

GC-MS (Phytosterols): The extract is analyzed by Gas Chromatography-Mass Spectrometry to separate and identify phytosterols based on their retention times and mass spectra.[1][2][3]

-

GC-FID (Fatty Acids): FAMEs are analyzed by Gas Chromatography with a Flame Ionization Detector. Quantification is achieved by comparing peak areas with those of a known standard.[1][2][3]

Biosynthetic and Signaling Pathways

This compound Biosynthesis

This compound is synthesized via the carotenoid biosynthesis pathway, which originates from the plastid-localized methylerythritol 4-phosphate (MEP) pathway.[4] The key step differentiating its synthesis is the ε-ε cyclization of lycopene.

Caption: Simplified this compound biosynthesis pathway.

The synthesis begins with geranylgeranyl diphosphate (GGPP), which is converted to phytoene by phytoene synthase (PSY).[4] Subsequent desaturation and isomerization steps lead to the formation of lycopene. The crucial step for this compound synthesis is the dual ε-cyclization of lycopene, catalyzed by lycopene ε-cyclase (LCY-ε), to form ε-carotene, which is then hydroxylated to produce this compound.

Anti-Inflammatory Signaling

Extracts from Aruncus dioicus var. kamtschaticus have been shown to possess anti-inflammatory properties by modulating key signaling pathways in murine models of psoriasis-like skin inflammation.

Caption: Inhibition of pro-inflammatory pathways by A. dioicus extract.

The extract has been observed to ameliorate skin inflammation by inhibiting the phosphorylation of key proteins in the Akt/mTOR and JAK2/STAT3 signaling pathways.[2] These pathways are critical regulators of immune responses, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines. While these effects are attributed to the whole extract, the high concentration of antioxidant carotenoids like this compound likely contributes significantly to this activity.

Conclusion and Future Directions

The identification of this compound in Aruncus dioicus var. kamtschaticus at concentrations significantly higher than in previously known sources marks a pivotal discovery. This finding, coupled with the plant's rich profile of other beneficial lipophilic compounds, positions A. dioicus as a valuable resource for the development of health-promoting products. Future research should focus on the large-scale cultivation and extraction of this compound from this source, as well as further investigation into its specific bioactivities and mechanisms of action, particularly in the context of its anti-inflammatory and antioxidant properties. The detailed methodologies and quantitative data presented herein provide a solid foundation for researchers and drug development professionals to build upon these promising findings.

References

- 1. Aruncus dioicus var. kamtschaticu: A Newly Identified Source of this compound (ε,ε-Carotene-3,3′-diol) [agris.fao.org]

- 2. Aruncus dioicus var. kamtschaticu: A Newly Identified Source of this compound (ε,ε-Carotene-3,3′-diol) [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound|ε,ε-Carotene-3,3′-diol|RUO [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Lactucaxanthin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactucaxanthin is a xanthophyll carotenoid found in various natural sources, most notably in lettuce (Lactuca sativa), from which it derives its name.[1] As a member of the carotenoid family, it possesses a complex structure characterized by a long polyene chain, which is responsible for its light-absorbing properties and antioxidant activity. This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on data and methodologies relevant to research and drug development.

Chemical and Physical Properties

This compound is structurally defined as an ε,ε-carotene-3,3'-diol.[1] Its detailed chemical identity and physical properties are summarized below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (1R,4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-ol[1] |

| Molecular Formula | C40H56O2[1] |

| Molecular Weight | 568.9 g/mol [1] |

| CAS Number | 78306-12-4[1] |

| Synonyms | (3R,6R,3'R,6'R)-ε,ε-Carotene-3,3'-diol, Tunaxanthin F |

Physical Properties

| Property | Value |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Information on the quantitative solubility of this compound in various organic solvents is limited. However, based on the general solubility of xanthophylls, it is expected to be soluble in polar organic solvents like ethanol and acetone, and less soluble in nonpolar solvents like hexane. |

Spectral Properties

Detailed spectral data for purified this compound are not fully available. The following represents typical absorption maxima observed for this compound in lettuce extracts.

| Spectral Data | Value |

| UV-Vis Absorption Maxima (λmax) | 417 nm, 440 nm, 469 nm (in a mixture of methanol/water/formic acid) |

| 1H NMR | Specific chemical shift data for purified this compound are not available in the cited literature. |

| 13C NMR | Specific chemical shift data for purified this compound are not available in the cited literature. |

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, particularly in the context of metabolic and inflammatory diseases.

Anti-diabetic Activity: Inhibition of α-Amylase and α-Glucosidase

This compound has been shown to inhibit α-amylase and α-glucosidase, key enzymes in carbohydrate digestion. This inhibitory action can help to reduce postprandial hyperglycemia.[2][3][4]

| Enzyme | IC50 Value of this compound |

| α-Amylase | 435.5 µg/mL[2] |

| α-Glucosidase | 1.84 mg/mL[2] |

The proposed mechanism involves the binding of this compound to the active sites of these enzymes, which has been supported by in silico docking studies showing favorable binding energies.[2]

Figure 1: Mechanism of this compound in reducing hyperglycemia.

Regulation of Oxidative Stress and Inflammation

This compound plays a role in modulating signaling pathways associated with oxidative stress and inflammation, particularly in the context of diabetic complications. It has been shown to suppress inflammatory markers and enhance antioxidant responses in retinal tissue of diabetic rats.

The proposed mechanism involves the modulation of the NF-κB and Nrf2 signaling pathways. Carotenoids, in general, are known to inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines, and to activate Nrf2, a master regulator of antioxidant gene expression.

Figure 2: this compound's modulation of NF-κB and Nrf2 pathways.

Experimental Protocols

Extraction and Purification of this compound from Lactuca sativa

The following is a generalized protocol for the extraction and purification of this compound from lettuce leaves, based on common carotenoid extraction methodologies.

Figure 3: Workflow for this compound Extraction and Purification.

Methodology:

-

Sample Preparation: Fresh lettuce leaves are washed, pat dried, and flash-frozen in liquid nitrogen. The frozen leaves are then lyophilized and ground into a fine powder.

-

Extraction: The powdered sample is extracted with a mixture of acetone and methanol (e.g., 7:3 v/v) at room temperature in the dark. The extraction is repeated until the residue is colorless.

-

Partitioning: The combined extracts are filtered and partitioned with hexane and water. The upper hexane layer containing the carotenoids is collected.

-

Saponification: The hexane extract is evaporated to dryness and the residue is saponified with 10% methanolic KOH overnight at room temperature to remove chlorophylls and lipids.

-

Re-extraction: The saponified mixture is extracted with diethyl ether. The ether layer is washed with water until neutral pH, and then dried over anhydrous sodium sulfate.

-

Purification: The final extract is concentrated and subjected to preparative High-Performance Liquid Chromatography (HPLC) for the isolation of pure this compound. A C30 column is often effective for separating carotenoid isomers.

In Vitro α-Amylase Inhibition Assay

This protocol is adapted from established methods for determining α-amylase inhibition.[2]

Methodology:

-

Reagent Preparation:

-

Phosphate buffer (50 mM, pH 6.8).

-

Porcine pancreatic α-amylase solution (2 units/mL in phosphate buffer).

-

1% Starch solution in phosphate buffer.

-

Dinitrosalicylic acid (DNS) color reagent.

-

This compound solutions of varying concentrations.

-

-

Assay Procedure:

-

20 µL of α-amylase solution is pre-incubated with 20 µL of this compound solution (or buffer for control) for 10 minutes at 37°C.

-

20 µL of starch solution is added to start the reaction and incubated for 20 minutes at 37°C.

-

The reaction is stopped by adding 40 µL of DNS reagent.

-

The mixture is heated at 100°C for 5 minutes, then cooled to room temperature.

-

The solution is diluted with 320 µL of distilled water.

-

-

Measurement: The absorbance is measured at 540 nm. The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

In Vitro α-Glucosidase Inhibition Assay

This protocol is based on standard methods for assessing α-glucosidase inhibition.[2]

Methodology:

-

Reagent Preparation:

-

Phosphate buffer (50 mM, pH 6.8).

-

α-Glucosidase solution (0.2 units/mL in phosphate buffer).

-

5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution in phosphate buffer.

-

0.1 M Sodium carbonate solution.

-

This compound solutions of varying concentrations.

-

-

Assay Procedure:

-

50 µL of this compound solution (or buffer for control) is mixed with 100 µL of α-glucosidase solution and incubated for 10 minutes at 37°C.

-

50 µL of pNPG solution is added to initiate the reaction and incubated for 20 minutes at 37°C.

-

The reaction is terminated by adding 50 µL of sodium carbonate solution.

-

-

Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm. The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Conclusion

This compound is a promising bioactive carotenoid with significant potential in the management of hyperglycemia and inflammatory conditions. While its basic chemical structure is well-defined, there is a notable lack of comprehensive data on its physical properties and detailed spectral characteristics in the publicly available literature. The experimental protocols and signaling pathway diagrams provided in this guide are based on the current understanding of this compound and related carotenoids. Further research is warranted to fully characterize this compound and elucidate its mechanisms of action, which will be crucial for its potential development as a therapeutic agent.

References

Lactucaxanthin: A Technical Overview of its Molecular Characteristics

This technical guide provides an in-depth look at the molecular properties of lactucaxanthin, a xanthophyll carotenoid of interest to researchers in the fields of biochemistry and drug development.

Core Molecular Data

This compound is a specialized carotenoid found in sources such as lettuce (Lactuca sativa)[1][2]. Its molecular structure and weight are fundamental parameters for any experimental or modeling studies. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C40H56O2 | PubChem[3], FooDB[4] |

| Molecular Weight (Average) | 568.886 g/mol | FooDB[4] |

| Molecular Weight (Computed) | 568.9 g/mol | PubChem[3], Benchchem[1] |

| Monoisotopic Molecular Weight | 568.428031043 Da | FooDB[4] |

| IUPAC Name | (1R,4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-ol | PubChem[3], FooDB[4] |

| InChI Key | BIPAHAFBQLWRMC-SUOWZELTSA-N | FooDB[4], Benchchem[1] |

| CAS Number | 78306-12-4 | PubChem[3], Benchchem[1] |

Experimental Protocols

A detailed experimental protocol for the isolation and purification of this compound from a natural source like lettuce would typically involve the following stages. It is important to note that specific parameters may need to be optimized depending on the starting material and desired purity.

1. Sample Preparation:

-

Fresh lettuce leaves are harvested, washed, and lyophilized to remove water content.

-

The dried material is then ground into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

-

The powdered lettuce is subjected to solvent extraction, typically using a mixture of organic solvents such as acetone, methanol, and ethyl acetate.

-

The extraction is often performed under cooled conditions and in the dark to prevent degradation of the carotenoids.

-

The resulting crude extract is filtered to remove solid plant material.

3. Saponification:

-

To remove chlorophylls and lipids that can interfere with purification, the crude extract undergoes saponification.

-

This is typically achieved by adding a solution of potassium hydroxide in methanol and incubating the mixture.

4. Purification:

-

The saponified extract is then partitioned into a non-polar solvent like diethyl ether or hexane.

-

Further purification is achieved through chromatographic techniques. Column chromatography using silica gel or other suitable stationary phases is a common method.

-

For high-purity this compound, High-Performance Liquid Chromatography (HPLC) is employed, often with a C18 column and a mobile phase gradient of solvents like acetonitrile and methanol[2].

5. Characterization:

-

The purified this compound is characterized using various spectroscopic methods.

-

UV-Vis spectroscopy is used to determine the absorption maxima, which are characteristic of the polyene chain.

-

Mass spectrometry (MS), particularly LC-MS, is used to confirm the molecular weight and fragmentation pattern[2].

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to elucidate the detailed chemical structure[5].

-

Circular Dichroism (CD) can be used to determine the absolute configuration of the chiral centers[5].

Potential Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by this compound are a subject of ongoing research, its known biological activities suggest potential interactions with metabolic pathways. For instance, studies have shown that this compound can inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism[2]. This suggests a role in modulating pathways related to glucose uptake and insulin signaling.

An experimental workflow to investigate the effect of this compound on a cellular signaling pathway, for example, the insulin signaling pathway in response to glucose, could be structured as follows:

Caption: A generalized workflow for studying the impact of this compound on a cellular signaling pathway.

References

- 1. This compound|ε,ε-Carotene-3,3′-diol|RUO [benchchem.com]

- 2. This compound - a potential anti-diabetic carotenoid from lettuce (Lactuca sativa) inhibits α-amylase and α-glucosidase activity in vitro and in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C40H56O2 | CID 5281242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB001534) - FooDB [foodb.ca]

- 5. scispace.com [scispace.com]

Spectroscopic Profile of Lactucaxanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of Lactucaxanthin (ε,ε-carotene-3,3'-diol), a carotenoid of interest for its potential health benefits. The document focuses on its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectral properties, presenting the data in a clear, structured format and detailing the experimental protocols for acquiring such data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of carotenoids. The characteristic absorption spectrum of this compound is determined by its conjugated polyene chain.

Absorption Data

The UV-Vis absorption maximum (λmax) for this compound has been reported in the literature, providing a key parameter for its identification.

| Wavelength (λmax) | Solvent | Reference |

| 439 nm | Not Specified | [1] |

Table 1: UV-Vis Absorption Maximum of this compound

Experimental Protocol for UV-Vis Analysis

The following outlines a general experimental protocol for obtaining the UV-Vis spectrum of a carotenoid like this compound.

Instrumentation: A double-beam UV-Vis spectrophotometer is typically employed for these measurements.

Sample Preparation:

-

Extraction: this compound is first extracted from its natural source (e.g., lettuce) using a suitable organic solvent or a mixture of solvents. Common solvents for carotenoid extraction include acetone, ethanol, hexane, and mixtures thereof. The extraction should be performed under subdued light to prevent photo-degradation.

-

Purification: The crude extract is often purified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate this compound from other pigments and interfering substances. A purity of 99 ± 1% has been reported for this compound isolated by TLC followed by preparatory HPLC.[1]

-

Solution Preparation: A known concentration of the purified this compound is dissolved in a spectroscopic grade solvent. The choice of solvent can influence the λmax; therefore, it is crucial to report the solvent used. The solution should be clear and free of any suspended particles.

Measurement:

-

Blank Measurement: The spectrophotometer is first zeroed using a cuvette containing the pure solvent that was used to dissolve the sample.

-

Sample Measurement: The UV-Vis spectrum of the this compound solution is then recorded over a specific wavelength range, typically from 200 to 800 nm for a broad scan, to identify all absorption maxima.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule, including the connectivity of atoms and their chemical environment. For this compound, both ¹H-NMR and ¹³C-NMR are essential for its complete structural elucidation.

¹H-NMR Spectroscopic Data

The ¹H-NMR spectrum of this compound reveals characteristic signals for its various protons. The following table summarizes the reported chemical shifts (δ) and coupling constants (J) for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 0.85 | s | - | 1,1-(CH₃)₂ |

| 0.99 | s | - | 1',1'-(CH₃)₂ |

| 1.35 | dd | 13.7, 7.0 | - |

| 1.62 | s | - | 5,5-(CH₃)₂ |

| 1.84 | dd | 13.6, 3.0 | - |

| 1.90 | s | - | 9,9'-(CH₃)₂ |

| 1.96 | s | - | 13,13'-(CH₃)₂ |

| 2.40 | d | 9.8 | - |

| 4.25 | m | - | 3,3'-H |

| 5.43 | dd | 15.4, 9.8 | - |

| 5.54 | m | - | 4,4'-H |

| 6.13 | d | 15.3 | - |

| 6.25 | d | 7.8, 2.2 | - |

| 6.58 | m | - | - |

| 6.63 | m | - | - |

| 6.63-6.65 | m | - | - |

Table 2: ¹H-NMR Spectroscopic Data for this compound

Note: The specific assignments for all protons were not fully detailed in the cited literature.

¹³C-NMR Spectroscopic Data

Experimental Protocol for NMR Analysis

The following provides a general workflow for the NMR analysis of a natural product like this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required to obtain well-resolved spectra, especially for complex molecules like carotenoids.

Sample Preparation:

-

Purification: As with UV-Vis analysis, a highly purified sample of this compound is essential for obtaining clean NMR spectra.

-

Solvent Selection: The purified sample is dissolved in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆)). The choice of solvent is critical as it can affect the chemical shifts of the signals.

-

Concentration: The concentration of the sample should be optimized to obtain a good signal-to-noise ratio without causing line broadening due to aggregation.

-

Filtration: The final solution is filtered into an NMR tube to remove any particulate matter.

Data Acquisition:

-

¹H-NMR: A standard one-dimensional ¹H-NMR spectrum is acquired.

-

¹³C-NMR: A one-dimensional ¹³C-NMR spectrum is acquired. Due to the low natural abundance of the ¹³C isotope, this often requires a longer acquisition time.

-

2D-NMR: To aid in the complete and unambiguous assignment of all proton and carbon signals, various two-dimensional NMR experiments are typically performed. These can include:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

Data Processing and Analysis: The acquired NMR data is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS). The processed spectra are then analyzed to assign the chemical shifts and determine the coupling constants for each nucleus.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product such as this compound.

Caption: Workflow from isolation to spectroscopic analysis of this compound.

References

Beyond Lettuce: A Technical Guide to Alternative Natural Sources of Lactucaxanthin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactucaxanthin (ε,ε-carotene-3,3'-diol) is a rare xanthophyll carotenoid with growing interest in the scientific community due to its potential biological activities, including anti-diabetic, antioxidant, and anti-cancer properties.[1][2] While lettuce (Lactuca sativa) is the most well-known source of this compound, the exploration of alternative, and potentially richer, natural sources is crucial for facilitating research and development. This technical guide provides an in-depth overview of natural sources of this compound beyond lettuce, complete with quantitative data, detailed experimental protocols for its extraction and analysis, and insights into its biosynthetic pathway and biological significance.

Natural Sources and Quantitative Analysis

While several members of the Compositae and Cucurbitaceae families have been reported to contain this compound, recent research has identified a particularly potent source.[2] The foliage of goat's beard (Aruncus dioicus var. kamtschaticus) has been shown to contain significantly higher concentrations of this compound compared to various lettuce cultivars.[2] Other sources, such as pumpkin fruit and crown gourd, contain trace amounts.[2]

Table 1: this compound Content in Various Natural Sources

| Plant Source | Scientific Name | This compound Content (µg/g Fresh Weight) | Reference |

| Goat's Beard Foliage | Aruncus dioicus var. kamtschaticus | 45.42 ± 0.80 | [2] |

| Red Lettuce | Lactuca sativa | 19.05 ± 0.67 | [2] |

| Romaine Lettuce | Lactuca sativa | 14.8 | [2] |

| French Lettuce | Lactuca sativa | 11.9 | [2] |

| Boston Lettuce | Lactuca sativa | 11.8 (and 7.5 in another study) | [2][3] |

| Curly Lettuce | Lactuca sativa | 8.2 (and 6.7 in another study) | [2][3] |

| Freelice Lettuce | Lactuca sativa | 6.9 | [2] |

| Pumpkin Fruit | Cucurbita sp. | 0.15 | [2] |

| Crown Gourd (immature fruit) | Cucurbita sp. | Traces | [2] |

Experimental Protocols

Extraction of this compound from Plant Material

The following protocol is adapted from a successful method used for the extraction of lipophilic metabolites, including this compound, from goat's beard and lettuce foliage.[2]

Materials:

-

Fresh plant foliage

-

Extraction solvent: Acetone/Ethanol/Cyclohexane (1:1:2, v/v/v)

-

Butylated hydroxytoluene (BHT)

-

50 mL Falcon tubes

-

Homogenizer

-

Sonicator

-

Vacuum filtration system

-

Rotary evaporator

-

Acetone

-

PTFE syringe filter (0.45 µm)

Procedure:

-

Weigh 2 g of fresh foliage and place it in a 50 mL Falcon tube.

-

Add 25 mL of the extraction solvent containing 0.1% (w/v) BHT.

-

Homogenize the mixture.

-

Sonicate the homogenate for 10 minutes.

-

Perform vacuum filtration to separate the extract.

-

Re-extract the remaining pellet with 20 mL of the extraction solvent.

-

Pool the filtrates and dry them using a rotary evaporator at 35°C.

-

Dissolve the dried extract in 4 mL of acetone containing 0.1% BHT.

-

Filter the final extract through a 0.45 µm PTFE syringe filter into a glass vial for analysis.

Quantification by Liquid Chromatography–Diode-Array Detection–Mass Spectrometry (LC-DAD-MS)

Instrumentation:

-

LC-MS system equipped with a photodiode array (PDA) detector.

Chromatographic Conditions:

-

Column: YMC carotenoid column (or equivalent)

-

Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water is typically used. The specific gradient program should be optimized for the separation of carotenoids.

-

Flow Rate: As per column manufacturer's recommendation.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

-

Injection Volume: 10-20 µL.

Detection:

-

PDA Detector: Monitor the absorbance spectrum from 200-700 nm. This compound has a characteristic absorption spectrum with maxima around 420, 446, and 476 nm.

-

MS Detector: Use an appropriate ionization source (e.g., APCI or ESI) in positive ion mode to confirm the identity of this compound by its mass-to-charge ratio (m/z). The protonated molecule [M+H]+ of this compound is expected at m/z 568.4.

Quantification:

-

Prepare a standard curve using a purified this compound standard of known concentrations.

-

Calculate the concentration of this compound in the samples by comparing the peak area with the standard curve.

Biosynthesis and Biological Significance

Carotenoid Biosynthesis Pathway Leading to this compound

This compound is synthesized via the carotenoid biosynthesis pathway, which originates from the methylerythritol 4-phosphate (MEP) pathway in plastids.[4][5] The formation of this compound represents a specific branch of this pathway.[5]

Potential Anti-Diabetic Activity

This compound has demonstrated potential as an anti-diabetic agent by inhibiting the activities of α-amylase and α-glucosidase.[1][6] These enzymes are responsible for the breakdown of complex carbohydrates into glucose in the digestive tract. By inhibiting these enzymes, this compound can help to lower post-prandial hyperglycemia.[6][7] In-silico analysis has shown that this compound has a lower binding energy with both α-amylase and α-glucosidase compared to the synthetic inhibitor acarbose.[6] Furthermore, in vivo studies using diabetic rat models have shown that this compound can significantly reduce blood glucose levels.[6]

Conclusion